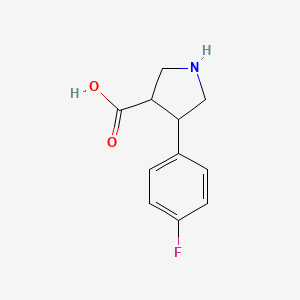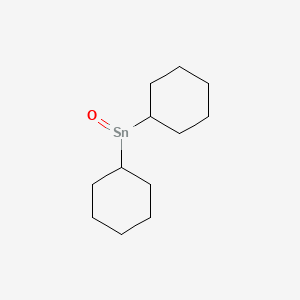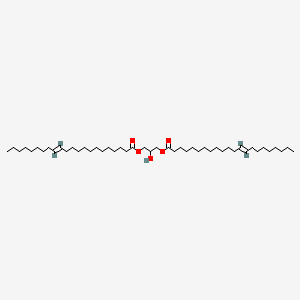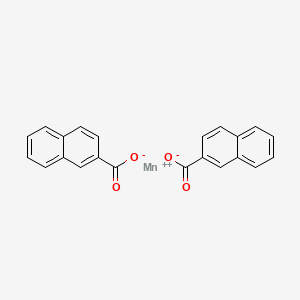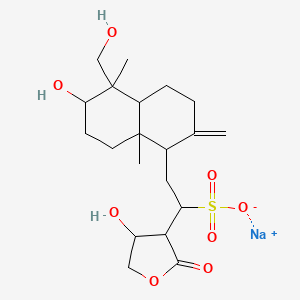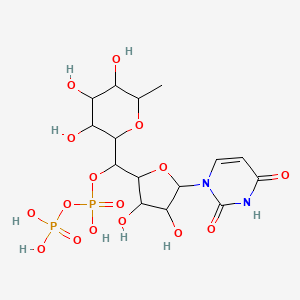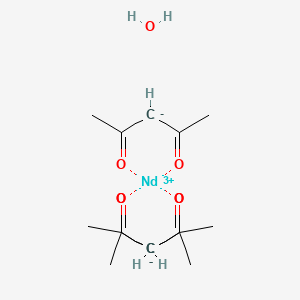
Neodymium(3+);pentane-2,4-dione;hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Neodymium(3+);pentane-2,4-dione;hydrate is a coordination compound where neodymium(III) ions are complexed with pentane-2,4-dione (also known as acetylacetone) and water molecules. This compound is part of a broader class of metal β-diketonates, which are known for their stability and versatility in various chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of neodymium(3+);pentane-2,4-dione;hydrate typically involves the reaction of neodymium salts with pentane-2,4-dione in the presence of a base. A common method includes dissolving neodymium chloride in water, followed by the addition of pentane-2,4-dione and a base such as sodium hydroxide. The mixture is then stirred and heated to facilitate the formation of the complex. The resulting product is filtered, washed, and dried to obtain the this compound complex .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves controlled reaction conditions to ensure high yield and purity. The use of automated systems for mixing, heating, and filtration helps in maintaining consistency and efficiency in production.
Análisis De Reacciones Químicas
Types of Reactions
Neodymium(3+);pentane-2,4-dione;hydrate undergoes various chemical reactions, including:
Coordination Reactions: The compound can form additional coordination complexes with other ligands.
Substitution Reactions: Ligands in the complex can be replaced by other ligands under suitable conditions.
Redox Reactions: Although neodymium(III) is generally stable, it can participate in redox reactions under specific conditions.
Common Reagents and Conditions
Coordination Reactions: Typically involve the use of additional ligands such as phosphines or amines.
Substitution Reactions: Can be carried out using ligands like ethylenediamine or bipyridine in the presence of a suitable solvent.
Redox Reactions: Often require strong oxidizing or reducing agents and controlled environments.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, coordination reactions may yield new complexes with different properties, while substitution reactions can produce derivatives with altered ligand environments.
Aplicaciones Científicas De Investigación
Neodymium(3+);pentane-2,4-dione;hydrate has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other neodymium complexes and as a catalyst in organic reactions.
Biology: Investigated for its potential use in biological imaging and as a contrast agent in magnetic resonance imaging (MRI).
Medicine: Explored for its potential therapeutic applications, including targeted drug delivery systems.
Industry: Utilized in the production of high-performance materials, such as neodymium-doped lasers and magnets.
Mecanismo De Acción
The mechanism of action of neodymium(3+);pentane-2,4-dione;hydrate involves its ability to form stable complexes with various ligands. The neodymium ion can coordinate with multiple donor atoms, leading to the formation of highly stable structures. These complexes can interact with biological molecules, facilitating their use in imaging and therapeutic applications. The specific pathways and molecular targets depend on the nature of the ligands and the environment in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
- Lanthanum(3+);pentane-2,4-dione;hydrate
- Cerium(3+);pentane-2,4-dione;hydrate
- Praseodymium(3+);pentane-2,4-dione;hydrate
Uniqueness
Neodymium(3+);pentane-2,4-dione;hydrate is unique due to its specific electronic configuration and magnetic properties. Compared to other lanthanide complexes, it exhibits distinct spectroscopic and catalytic behaviors, making it valuable in specialized applications such as high-performance magnets and advanced imaging techniques .
Propiedades
Número CAS |
64438-52-4 |
|---|---|
Fórmula molecular |
C15H23NdO7 |
Peso molecular |
459.58 g/mol |
Nombre IUPAC |
neodymium(3+);pentane-2,4-dione;hydrate |
InChI |
InChI=1S/3C5H7O2.Nd.H2O/c3*1-4(6)3-5(2)7;;/h3*3H,1-2H3;;1H2/q3*-1;+3; |
Clave InChI |
KGFMEEYTPFZYET-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.O.[Nd+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(E)-2-(hexadecanoylamino)-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12321575.png)
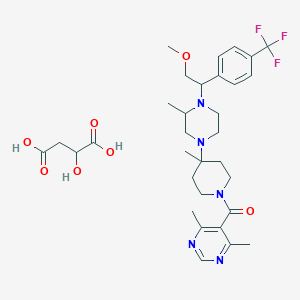
![2,3,4,5-tetrahydroxy-6-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxan-2-yl]oxyhexanal](/img/structure/B12321583.png)
![(2S)-2-[(2S)-2-[(2S)-2-[(2S)-6-amino-2-[(2R)-2-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanamido]-3-sulfanylpropanamido]hexanamido]-3-phenylpropanamido]-3-(1H-indol-3-yl)propanamido]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B12321589.png)
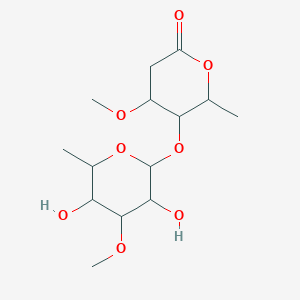
![2-[(6-Oxo-2,3-dihydropyran-2-yl)methyl]-6-(2-phenylethyl)-2,3-dihydropyran-4-one](/img/structure/B12321595.png)
![1b-Hydroxy-6a-methyl-3-oxo-8-(prop-1-en-2-yl)octahydrospiro[2,5-methanooxireno[3,4]cyclopenta[1,2-d]oxepine-7,2'-oxiran]-6-yl acetate](/img/structure/B12321611.png)
